Fosfomycin Tromethamine
Overview
Description
Mechanism of Action
Target of Action
Fosfomycintrometamol primarily targets the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, also known as MurA . This enzyme plays a crucial role in the initial step of peptidoglycan biosynthesis, a key component of the bacterial cell wall .
Mode of Action
Fosfomycintrometamol exerts its bactericidal effects by binding covalently to a cysteine in the active site of the MurA enzyme, rendering it inactive . This interaction inhibits the enzyme’s function, thereby disrupting the production of peptidoglycan and leading to the destruction of the bacterial cell wall .
Biochemical Pathways
The inhibition of MurA disrupts the peptidoglycan biosynthesis pathway, which is essential for bacterial cell wall formation . This disruption leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually causing cell lysis .
Pharmacokinetics
The oral bioavailability of fosfomycintrometamol is less than 50%, and it is typically administered as a single 3-gram oral dose for treating urinary tract infections . Based on published pharmacokinetic parameters, multiple-dose regimens have been proposed for treating complicated infections with multidrug-resistant bacteria .
Result of Action
The primary result of fosfomycintrometamol’s action is the bactericidal effect against a broad spectrum of bacteria, including multidrug-resistant Gram-negative bacteria . By disrupting the bacterial cell wall synthesis, fosfomycintrometamol causes bacterial cell death, effectively treating infections .
Action Environment
Fosfomycintrometamol’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its absorption can vary with food intake . Furthermore, due to its extensive tissue penetration, fosfomycintrometamol may be used in a broad range of tissues and targets, including the CNS, soft tissue, bone, lungs, and abscess fluid .
Biochemical Analysis
Biochemical Properties
Fosfomycintrometamol effectively inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA, in both Gram-positive and Gram-negative bacteria . This interaction with MurA is crucial for its antibacterial activity.
Cellular Effects
Fosfomycin has important effects on cell adhesion. For example, the adhesion of bacterial cells to urinary epithelial cells is reduced in the presence of fosfomycin . It also influences cell function by interfering with the production of the bacterial cell wall .
Temporal Effects in Laboratory Settings
Fosfomycintrometamol has been observed to have a synergistic effect when used in combination with other antimicrobial agents, allowing for reduced dosages and lower toxicity
Dosage Effects in Animal Models
The low toxicity and potential efficacy of fosfomycintrometamol contribute to its use in humans and animals
Metabolic Pathways
Fosfomycintrometamol is involved in the metabolic pathway of peptidoglycan biosynthesis. It blocks the enzyme MurA, effectively inhibiting the initial step in this pathway .
Transport and Distribution
Fosfomycintrometamol is transported into the bacterial cytoplasm via two specific transport systems induced by both glucose-6-phosphate (G6P) and glycerol-3-phosphate (G3P) .
Subcellular Localization
The subcellular localization of fosfomycintrometamol is primarily within the bacterial cytoplasm, where it exerts its antibacterial effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of fosfomycin tromethamine involves several steps:
Preparation of Tromethamine p-Toluenesulfonate: Tromethamine reacts with p-toluenesulfonic acid monohydrate in an anhydrous alcoholic solution to form tromethamine p-toluenesulfonate.
Formation of this compound Crude Product: Tromethamine p-toluenesulfonate reacts with fosfomycin phenylethylamine salt monohydrate in an anhydrous alcoholic solution.
Refinement: The crude product is refined in an anhydrous alcoholic solution to obtain this compound.
Industrial Production Methods
An industrial method involves adding fosfomycin diamino butantriol to methanol, followed by the dropwise addition of acetic anhydride or propionic anhydride at room temperature. The mixture is stirred, and methanol is removed to obtain a white solid. This solid is then treated with absolute ethanol, cooled, filtered, washed with ethanol, and vacuum dried to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Fosfomycin tromethamine undergoes several types of reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Fosfomycin tromethamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying antibiotic mechanisms and resistance.
Biology: It is employed in research on bacterial cell wall synthesis and inhibition.
Medicine: It is used to study its efficacy against various bacterial infections, including those caused by multidrug-resistant bacteria
Comparison with Similar Compounds
Similar Compounds
- Fosfomycin calcium
- Fosfomycin sodium
Uniqueness
Fosfomycin tromethamine is unique due to its ability to penetrate the blood-brain barrier and its broad-spectrum activity against multidrug-resistant, extensively drug-resistant, and pan-drug-resistant bacteria . This makes it a valuable compound in the treatment of severe bacterial infections, particularly those involving the central nervous system .
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3.C3H7O4P/c5-4(1-6,2-7)3-8;1-2-3(7-2)8(4,5)6/h6-8H,1-3,5H2;2-3H,1H3,(H2,4,5,6)/t;2-,3+/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJIMDIBFFHQDW-LMLSDSMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O.C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)(O)O.C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000165 | |
Record name | (3-Methyloxiran-2-yl)phosphonic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701000165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78964-85-9 | |
Record name | Fosfomycin tromethamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78964-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methyloxiran-2-yl)phosphonic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701000165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R-cis)-(3-methyloxiranyl)phosphonic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.813 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSFOMYCIN TROMETHAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FXW6U30GY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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